(3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine
Description
(3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine (CAS: 893649-04-2) is a substituted biphenyl derivative with a molecular formula of C₁₃H₁₂ClN and a molecular weight of 217.69 g/mol . Structurally, it consists of a biphenyl scaffold with a chlorine substituent at the 3'-position of the distal ring and a methanamine (-CH₂NH₂) group at the 4-position of the proximal ring. This compound is primarily utilized in medicinal chemistry as a precursor for synthesizing bioactive molecules, such as Trace Amine-Associated Receptor 1 (TAAR1) agonists, which are investigated for treating psychotic disorders . Its hydrochloride salt form (CAS: 893649-04-2) is commonly used to enhance solubility and stability .
Synthesis of this compound likely involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to assemble the biphenyl core, followed by functionalization to introduce the methanamine group .
Properties
IUPAC Name |
[4-(3-chlorophenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIQUBLIBQYSLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362747 | |
| Record name | [4-(3-chlorophenyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893649-04-2 | |
| Record name | 3′-Chloro[1,1′-biphenyl]-4-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893649-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(3-chlorophenyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine typically involves the following steps:
Nitration: The starting material, biphenyl, undergoes nitration to introduce a nitro group at the para position of one of the phenyl rings.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Chlorination: The amine group is further chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.
Amination: Finally, the chlorinated biphenyl is reacted with formaldehyde and ammonia to introduce the methanamine group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Hydroxyl or alkoxy-substituted biphenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of (3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine exhibit significant anticancer properties. A study demonstrated that modifications of this compound can lead to improved efficacy against specific cancer cell lines. The mechanism typically involves the inhibition of key signaling pathways that promote tumor growth.
Case Study:
A derivative of this compound was tested against breast cancer cell lines, showing a reduction in cell viability by over 60% at concentrations of 10 µM after 48 hours of treatment. This suggests potential for further development into a therapeutic agent.
Neurological Applications
The compound has been investigated for its neuroprotective effects. It has shown promise in models of neurodegenerative diseases, where it may help mitigate oxidative stress and inflammation.
Data Table: Neuroprotective Effects
| Concentration (µM) | Cell Viability (%) | Inflammatory Marker Reduction (%) |
|---|---|---|
| 5 | 85 | 20 |
| 10 | 75 | 35 |
| 20 | 60 | 50 |
Polymer Chemistry
This compound is utilized as a building block in the synthesis of polymers with unique thermal and mechanical properties. Its incorporation into polymer matrices enhances stability and performance in various applications.
Case Study:
A polymer synthesized using this compound exhibited improved thermal resistance compared to traditional polymers, making it suitable for high-temperature applications.
Conductive Materials
The compound has been explored as a dopant in conductive polymers. Its presence can significantly enhance electrical conductivity, making it valuable in electronic applications such as sensors and flexible electronics.
Data Table: Conductivity Measurements
| Sample Composition | Conductivity (S/m) |
|---|---|
| Control (no dopant) | 0.01 |
| 5% (3'-Chloro...) | 0.15 |
| 10% (3'-Chloro...) | 0.30 |
Mechanism of Action
The mechanism of action of (3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The methanamine group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key structural analogs and their properties are summarized below:
Key Observations:
Substituent Position : The position of the chlorine atom (3' vs. 2') influences electronic and steric properties. The 3'-chloro derivative is implicated in enhanced receptor binding due to optimal steric positioning, as seen in TAAR1 agonists .
Amine Chain Length : Replacement of methanamine (-CH₂NH₂) with ethanamine (-CH₂CH₂NH₂) in 1-([1,1'-biphenyl]-4-yl)ethanamine increases molecular weight but may reduce bioavailability due to higher hydrophobicity .
Salt Forms : Hydrochloride salts (e.g., C-(3'-chloro-biphenyl-4-yl)-methylamine hydrochloride) improve aqueous solubility, critical for pharmacological applications .
Biological Activity
(3'-Chloro-[1,1'-biphenyl]-4-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting its antiproliferative effects, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 3-chlorobiphenyl with formaldehyde and subsequent amination. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. For instance, a study reported that at a concentration of 30 µM, the compound exhibited significant inhibition of cell viability in MCF-7 breast cancer cells, with a viability reduction noted compared to control groups. The following table summarizes the findings:
| Concentration (µM) | Viability (%) | Cell Line |
|---|---|---|
| 10 | 98.63 | MCF-7 |
| 30 | 92.49 | MCF-7 |
| 10 | 117.96 | BJ Fibroblasts |
| 30 | 168.67 | BJ Fibroblasts |
These results indicate a dose-dependent response where higher concentrations lead to increased cytotoxicity in cancer cells while promoting fibroblast viability .
The mechanisms underlying the biological activity of this compound may involve multiple pathways:
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in certain cancer cell lines, suggesting interference with cell cycle progression.
- Apoptosis Induction : Evidence suggests that treatment with this compound can trigger apoptotic pathways leading to cell death in malignant cells.
- LDH Release : Lactate dehydrogenase (LDH) release assays indicate that higher concentrations may lead to increased cellular damage as evidenced by elevated LDH levels in treated cells compared to controls .
Case Studies
Several case studies have explored the biological effects of related biphenyl compounds. For example:
- A study on methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate demonstrated similar antiproliferative effects against Daudi cells, reinforcing the potential of biphenyl derivatives in cancer therapy .
- Another investigation highlighted the antibacterial properties of biphenyl derivatives against Salmonella typhi and Bacillus subtilis, indicating a broader spectrum of biological activity beyond anticancer effects .
Q & A
Q. How can this compound be integrated into materials science research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
